molecular formula C16H24BrNO B5234908 1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine

Cat. No. B5234908
M. Wt: 326.27 g/mol
InChI Key: XNMPBJPSKZLOPM-UHFFFAOYSA-N
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Description

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine, also known as BPP, is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine acts as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that regulates various cellular functions, including calcium signaling, ion channel activity, and protein synthesis. By blocking the sigma-1 receptor, this compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
This compound has been found to produce a dose-dependent inhibition of pain behavior in various animal models of neuropathic pain. It has also been found to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, this compound has been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential therapeutic application in addiction treatment.

Advantages and Limitations for Lab Experiments

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity profile. However, this compound has some limitations, including its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for 1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine research, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the molecular mechanisms underlying this compound's therapeutic effects, and the evaluation of this compound's safety and efficacy in clinical trials. Moreover, this compound's potential application in the treatment of other medical conditions, such as Alzheimer's disease and cancer, should also be explored.

Synthesis Methods

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine can be synthesized by the reaction of 1-(4-bromophenoxy)butan-1-one with 4-methylpiperidine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 128-130°C.

Scientific Research Applications

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine has been studied for its potential therapeutic applications in various medical conditions, including neuropathic pain, anxiety, depression, and addiction. It has been found to be a potent and selective antagonist of the sigma-1 receptor, which plays a crucial role in pain perception, mood regulation, and drug addiction.

properties

IUPAC Name

1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-2-3-13-19-16-6-4-15(17)5-7-16/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMPBJPSKZLOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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